

# 4-(1H-pyrazol-1-ylmethyl)benzonitrile CAS number and molecular formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                       |
|----------------|---------------------------------------|
| Compound Name: | 4-(1H-pyrazol-1-ylmethyl)benzonitrile |
| Cat. No.:      | B060525                               |

[Get Quote](#)

## An In-depth Technical Guide to 4-(1H-pyrazol-1-ylmethyl)benzonitrile

This technical guide provides a comprehensive overview of **4-(1H-pyrazol-1-ylmethyl)benzonitrile**, including its chemical identity, potential synthesis routes, and prospective biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

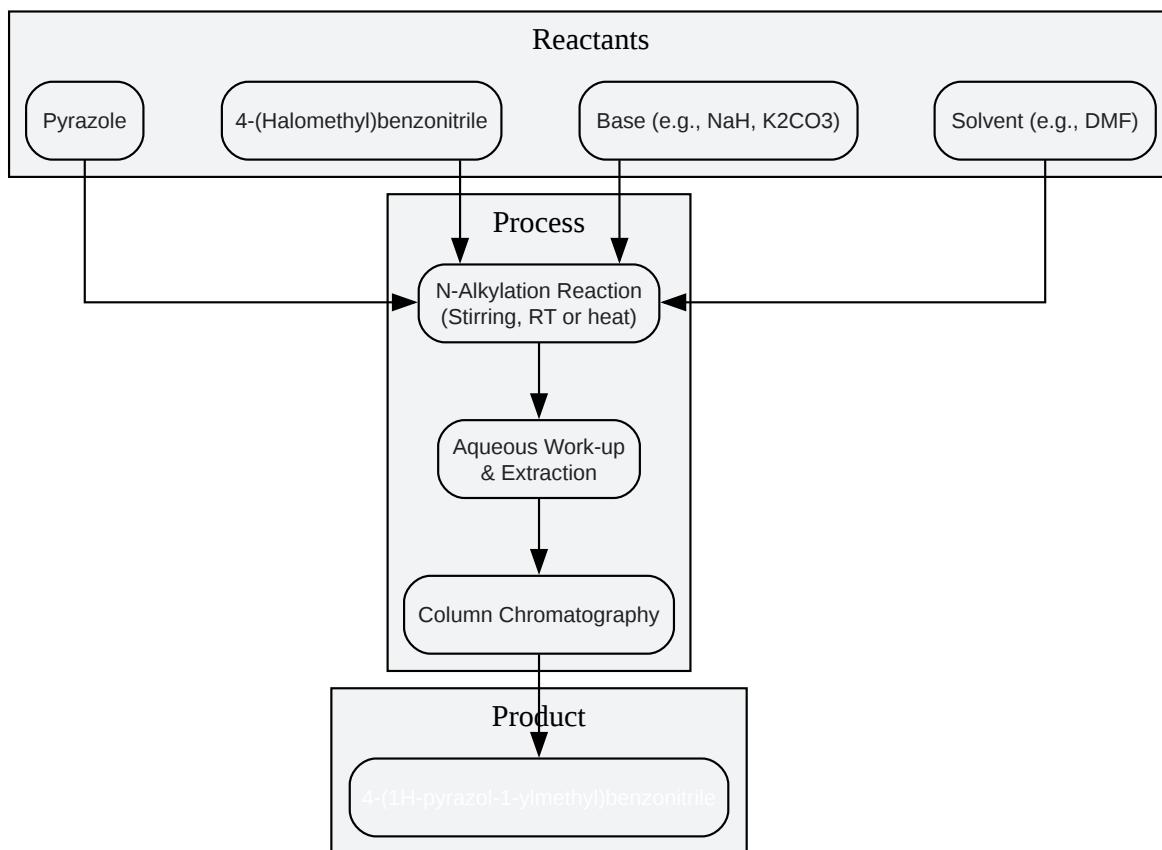
## Compound Identification

CAS Number: 179057-34-2 Molecular Formula: C<sub>11</sub>H<sub>9</sub>N<sub>3</sub>

**Molecular Structure:** The molecule consists of a pyrazole ring linked to a benzonitrile group through a methylene bridge.

**Physicochemical Properties:** Quantitative data on the physicochemical properties of **4-(1H-pyrazol-1-ylmethyl)benzonitrile** are not extensively available in public literature. The table below summarizes key identifiers.

| Property          | Value                                         |
|-------------------|-----------------------------------------------|
| CAS Number        | 179057-34-2                                   |
| Molecular Formula | C <sub>11</sub> H <sub>9</sub> N <sub>3</sub> |
| IUPAC Name        | 4-(1H-pyrazol-1-ylmethyl)benzonitrile         |


## Synthesis Protocols

While specific experimental protocols for the synthesis of **4-(1H-pyrazol-1-ylmethyl)benzonitrile** are not widely published, a general and plausible synthetic route can be inferred from the synthesis of structurally related compounds, such as 4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile and 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. The most probable method involves the N-alkylation of pyrazole with a substituted benzyl halide.

### General Experimental Protocol: N-Alkylation of Pyrazole

- **Reaction Setup:** To a solution of pyrazole in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base is added. Common bases for this reaction include sodium hydride (NaH), potassium carbonate (K<sub>2</sub>CO<sub>3</sub>), or triethylamine (TEA). The mixture is stirred at room temperature to facilitate the deprotonation of the pyrazole.
- **Addition of Alkylating Agent:** 4-(Bromomethyl)benzonitrile, dissolved in the same solvent, is added dropwise to the reaction mixture.
- **Reaction Conditions:** The reaction is typically stirred at room temperature or gently heated (e.g., to 60-80 °C) for several hours to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure **4-(1H-pyrazol-1-ylmethyl)benzonitrile**.

Below is a logical workflow for the proposed synthesis.

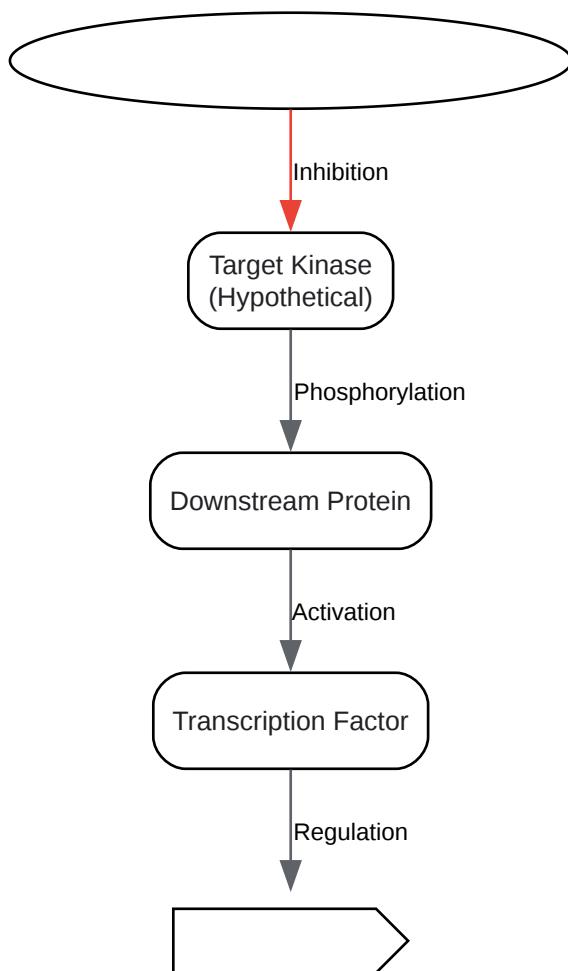


[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **4-(1H-pyrazol-1-ylmethyl)benzonitrile**.

## Potential Biological Activities and Signaling Pathways

Direct studies on the biological activity of **4-(1H-pyrazol-1-ylmethyl)benzonitrile** are limited. However, the pyrazole and benzonitrile moieties are present in numerous biologically active compounds, suggesting potential pharmacological relevance for this molecule.


Pyrazole derivatives are known to exhibit a wide range of biological activities, including:

- Anti-inflammatory
- Analgesic
- Antimicrobial
- Anticancer

The specific biological targets and signaling pathways are diverse and depend on the overall structure of the molecule. For instance, some pyrazole-containing compounds are known to inhibit enzymes such as cyclooxygenase (COX) or various kinases.

Given the presence of the benzonitrile group, this compound could also be investigated for activities associated with this moiety, which is found in a number of approved drugs, including the aromatase inhibitor letrozole. It is important to note that letrozole contains a triazole ring, not a pyrazole ring.

A hypothetical signaling pathway that could be investigated, based on the activities of other pyrazole derivatives, is the inhibition of a generic kinase pathway involved in cell proliferation.



[Click to download full resolution via product page](#)

A hypothetical signaling pathway potentially modulated by a pyrazole derivative.

## Future Research Directions

The unique combination of a pyrazole and a benzonitrile moiety in **4-(1H-pyrazol-1-ylmethyl)benzonitrile** makes it an interesting candidate for further investigation in several areas:

- Medicinal Chemistry: Synthesis of a library of analogs to explore structure-activity relationships (SAR) for various biological targets.
- Materials Science: Investigation of its potential use in the development of novel organic materials, leveraging the properties of the aromatic and heterocyclic rings.

- Agrochemicals: Screening for potential herbicidal or fungicidal activities, which are known for some pyrazole derivatives.

In conclusion, while specific data for **4-(1H-pyrazol-1-ylmethyl)benzonitrile** is not abundant, its structural components suggest that it is a compound with significant potential for applications in both medicine and materials science. Further research is warranted to fully elucidate its properties and potential uses.

- To cite this document: BenchChem. [4-(1H-pyrazol-1-ylmethyl)benzonitrile CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b060525#4-1h-pyrazol-1-ylmethyl-benzonitrile-cas-number-and-molecular-formula\]](https://www.benchchem.com/product/b060525#4-1h-pyrazol-1-ylmethyl-benzonitrile-cas-number-and-molecular-formula)

---

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)